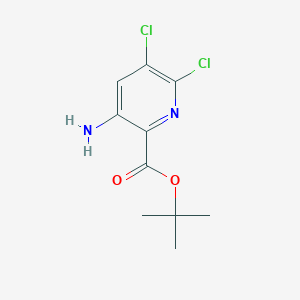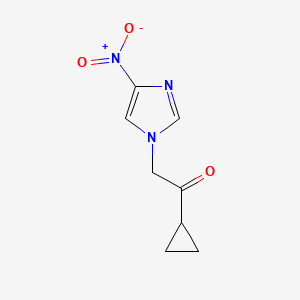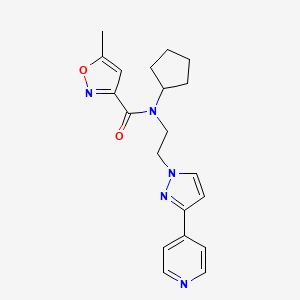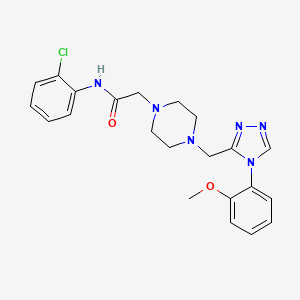
Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate, also known as tert-butyl ADCP, is a chemical compound that has gained significant attention in the scientific community for its potential use in drug development. This compound is a pyridine derivative that has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
Tert-butyl ADCP inhibits DPP-4 by binding to the active site of the enzyme. This binding prevents the breakdown of incretin hormones, which are involved in the regulation of blood glucose levels. By inhibiting DPP-4, Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP increases the levels of incretin hormones, leading to improved glucose regulation.
Biochemical and Physiological Effects
Tert-butyl ADCP has been shown to have various biochemical and physiological effects. In vitro studies have shown that Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP inhibits DPP-4 in a dose-dependent manner. In vivo studies have shown that Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Tert-butyl ADCP has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl ADCP has several advantages for lab experiments. It is easy to synthesize and has good solubility in various solvents. It has also been shown to be stable under various conditions. However, Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP has some limitations for lab experiments. It is relatively expensive compared to other compounds and may not be readily available in some countries.
Zukünftige Richtungen
There are several future directions for the study of Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP. One potential direction is to study its efficacy in human clinical trials for the treatment of type 2 diabetes. Another direction is to investigate its potential as a treatment for other diseases, such as cancer and inflammation. Additionally, further studies are needed to understand the mechanism of action of Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP and its potential side effects.
Conclusion
In conclusion, Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP is a promising compound with potential applications in drug development. Its ability to inhibit DPP-4 and its anti-inflammatory and anti-tumor properties make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the potential of Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP and its limitations.
Synthesemethoden
Tert-butyl ADCP can be synthesized using various methods. One of the commonly used methods is the reaction of Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate 3-amino-5,6-dichloropyridine-2-carboxylate with various reagents. This reaction yields Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP in good yields and high purity. Another method involves the reaction of 3,4-dichloropyridine with Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate glycinate, followed by the addition of ammonium chloride. This method has also shown good results in synthesizing Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP.
Wissenschaftliche Forschungsanwendungen
Tert-butyl ADCP has been extensively studied for its potential use in drug development. It has been identified as a potential inhibitor of the enzyme, dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. Inhibition of DPP-4 has been shown to be an effective treatment for type 2 diabetes. Tert-butyl ADCP has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)7-6(13)4-5(11)8(12)14-7/h4H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVXIVOINNMLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=C(C=C1N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate](/img/structure/B2468484.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2468486.png)



![3-(2-fluorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468492.png)





![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2468503.png)
![6-((5Z)-5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B2468506.png)